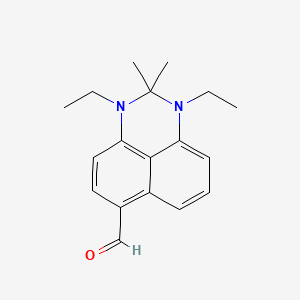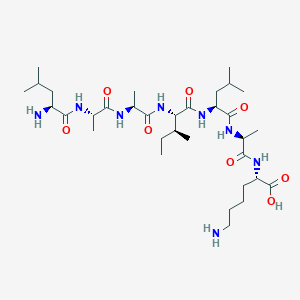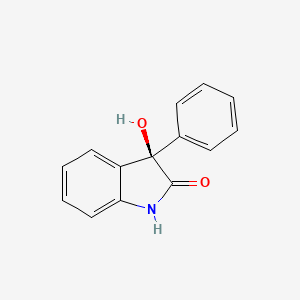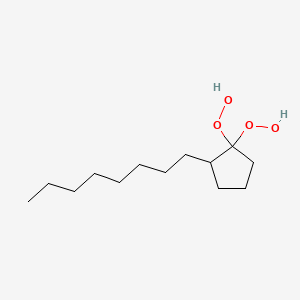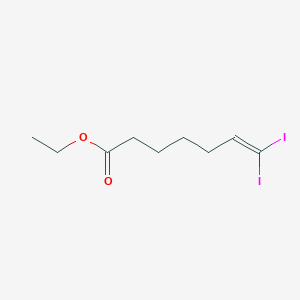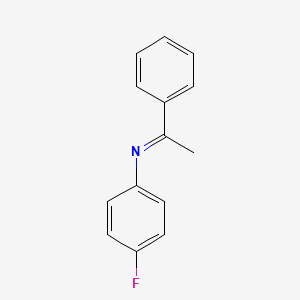![molecular formula C13H10ClNO3S B14216203 2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- CAS No. 830331-52-7](/img/structure/B14216203.png)
2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a 4-chlorobenzoyl amino methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- typically involves multiple steps. One common method starts with the thiophene ring, which is then functionalized to introduce the carboxylic acid group. The 4-chlorobenzoyl amino methyl group is introduced through a series of reactions involving amide formation and subsequent substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or stability.
Mécanisme D'action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxylic acid: A simpler analog with only a carboxylic acid group on the thiophene ring.
4-Chlorobenzoyl chloride: A precursor used in the synthesis of the target compound.
2-Acetylthiophene: Another thiophene derivative with different functional groups.
Uniqueness
2-Thiophenecarboxylic acid, 5-[[(4-chlorobenzoyl)amino]methyl]- is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
830331-52-7 |
|---|---|
Formule moléculaire |
C13H10ClNO3S |
Poids moléculaire |
295.74 g/mol |
Nom IUPAC |
5-[[(4-chlorobenzoyl)amino]methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3S/c14-9-3-1-8(2-4-9)12(16)15-7-10-5-6-11(19-10)13(17)18/h1-6H,7H2,(H,15,16)(H,17,18) |
Clé InChI |
RCYXVQVTMWWRLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NCC2=CC=C(S2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


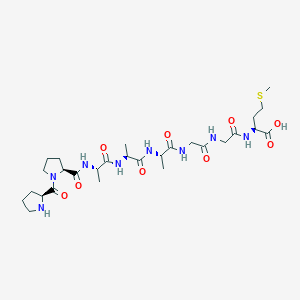

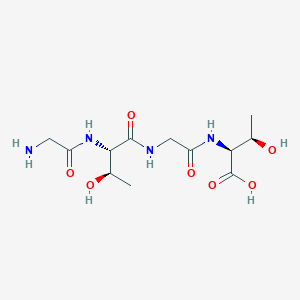
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
![2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine](/img/structure/B14216154.png)
